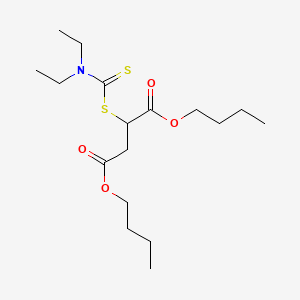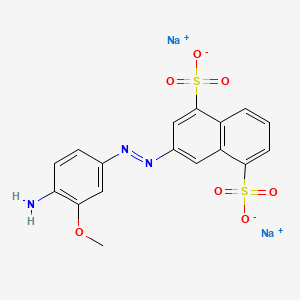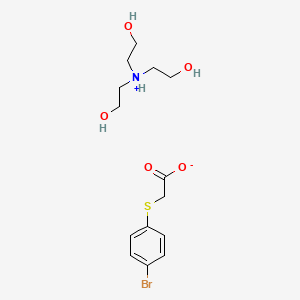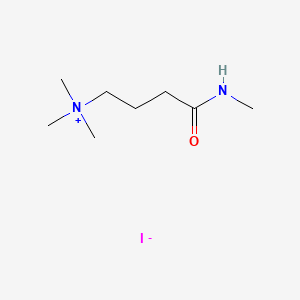
N-Methyl-4-(trimethylammonio)butyramide iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-4-(trimethylammonio)butyramide iodide is a quaternary ammonium compound with a molecular structure that includes a trimethylammonium group attached to a butyramide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-(trimethylammonio)butyramide iodide typically involves the quaternization of N-Methyl-4-(trimethylammonio)butyramide with an iodide source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include methyl iodide and N-Methyl-4-(trimethylammonio)butyramide. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-4-(trimethylammonio)butyramide iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: Such as hydroxide ions, which can replace the iodide ion.
Oxidizing Agents: Such as hydrogen peroxide, which can oxidize the compound.
Reducing Agents: Such as sodium borohydride, which can reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted butyramides, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
N-Methyl-4-(trimethylammonio)butyramide iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a phase-transfer catalyst.
Biology: Employed in studies involving cell membrane interactions and ion transport mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes
Mecanismo De Acción
The mechanism of action of N-Methyl-4-(trimethylammonio)butyramide iodide involves its interaction with molecular targets such as cell membranes and enzymes. The compound can disrupt cell membrane integrity, leading to cell lysis. It can also inhibit enzyme activity by binding to active sites or altering enzyme conformation. These interactions are mediated through electrostatic and hydrophobic interactions between the compound and its targets .
Comparación Con Compuestos Similares
Similar Compounds
(Ferrocenylmethyl)trimethylammonium iodide: A similar quaternary ammonium compound with a ferrocenyl group instead of a butyramide group.
O-Acetyl-L-carnitine hydrochloride: Another quaternary ammonium compound with different functional groups and applications.
Uniqueness
N-Methyl-4-(trimethylammonio)butyramide iodide is unique due to its specific structure, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
64037-72-5 |
|---|---|
Fórmula molecular |
C8H19IN2O |
Peso molecular |
286.15 g/mol |
Nombre IUPAC |
trimethyl-[4-(methylamino)-4-oxobutyl]azanium;iodide |
InChI |
InChI=1S/C8H18N2O.HI/c1-9-8(11)6-5-7-10(2,3)4;/h5-7H2,1-4H3;1H |
Clave InChI |
CZQCCVHVWYIKDO-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)CCC[N+](C)(C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(4-Propylcyclohexyl)phenyl] 4-(4-propylphenyl)benzoate](/img/structure/B13773313.png)
![[(1R,2S,3S,4R)-3-diphenylphosphanyl-2-bicyclo[2.2.1]heptanyl]-diphenylphosphane](/img/structure/B13773314.png)

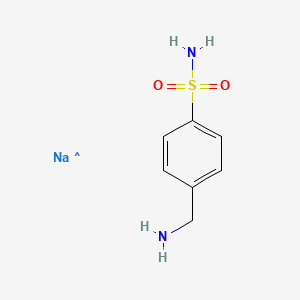
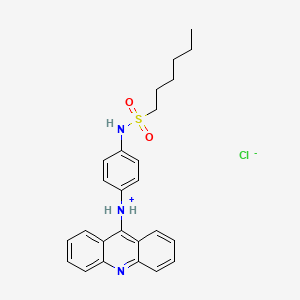
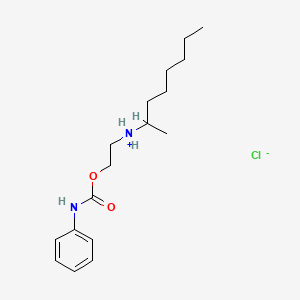
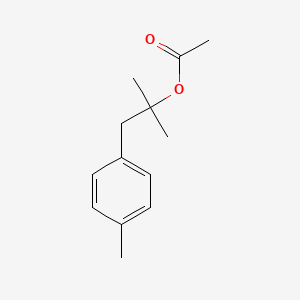


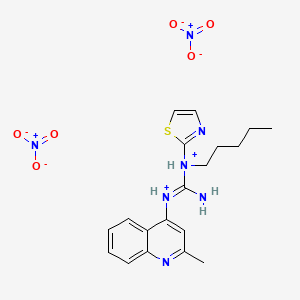
![1H-Pyrrolo[2,3-B]pyridine, 4-(1-piperidinyl)-](/img/structure/B13773358.png)
